molecular formula C18H18N6O2 B11016286 N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11016286
M. Wt: 350.4 g/mol
InChI Key: KAFDCPYSRKNBFE-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a pyrazole ring, an indole moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Oxadiazole Formation: The oxadiazole ring is often synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the pyrazole, indole, and oxadiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and pyrazole positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted amide or pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers, dyes, or sensors. Its diverse functional groups allow for a wide range of applications.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole and indole moieties are known to bind to various biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide: Lacks the dimethyl substitution on the pyrazole ring.

    N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-thiadiazol-5-yl]propanamide: Contains a thiadiazole ring instead of an oxadiazole ring.

    N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-triazol-5-yl]propanamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups. The presence of the dimethyl-substituted pyrazole ring, the indole moiety, and the oxadiazole ring provides a distinct set of chemical and biological properties that are not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C18H18N6O2/c1-11-9-15(22-24(11)2)20-16(25)5-6-17-21-18(23-26-17)13-4-3-12-7-8-19-14(12)10-13/h3-4,7-10,19H,5-6H2,1-2H3,(H,20,22,25)

InChI Key

KAFDCPYSRKNBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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